An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde
An In-depth Technical Guide to the Synthesis and Characterization of 5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde
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Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde, a key intermediate in the development of novel therapeutic agents. The document details a robust and efficient synthetic protocol centered around the Sonogashira cross-coupling reaction. It offers in-depth explanations of the mechanistic underpinnings, experimental procedures, and purification strategies. Furthermore, a thorough characterization of the target molecule using modern spectroscopic techniques is presented, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both practical insights and a strong theoretical foundation.
Introduction: Significance and Applications
5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde is a versatile aromatic aldehyde that has garnered significant interest in medicinal chemistry.[1] Its unique molecular architecture, featuring a fluorinated benzaldehyde core coupled with a methoxy-substituted phenylethynyl moiety, makes it a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The aldehyde group serves as a reactive handle for various chemical transformations, while the fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1]
Derivatives of similar fluorinated benzaldehydes have shown promise in several therapeutic areas, including oncology and neurodegenerative diseases.[1] The core structure of 5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde is particularly relevant in the design of inhibitors for enzymes such as aldehyde dehydrogenase (ALDH), which is often overexpressed in cancer cells.[1] This guide aims to provide a detailed and practical framework for the synthesis and rigorous characterization of this important chemical entity.
Synthetic Strategy: The Sonogashira Cross-Coupling Approach
The synthesis of 5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde is most effectively achieved through a Sonogashira cross-coupling reaction.[2][3][4] This powerful and versatile method facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4][5]
The chosen synthetic route involves the coupling of 2-bromo-5-fluorobenzaldehyde with 4-ethynylanisole (4-methoxyphenylacetylene).[6] The reactivity of aryl halides in Sonogashira couplings generally follows the order I > OTf > Br > Cl, making 2-bromo-5-fluorobenzaldehyde a suitable substrate for this transformation.[2]
Reaction Mechanism
The catalytic cycle of the Sonogashira reaction is a well-established process involving two interconnected cycles, one for palladium and one for copper.[2]
Figure 1: The catalytic cycle of the Sonogashira cross-coupling reaction.
The key steps in the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (2-bromo-5-fluorobenzaldehyde) to form a Pd(II) complex.[2]
-
Formation of Copper Acetylide: The terminal alkyne (4-ethynylanisole) reacts with the copper(I) salt in the presence of a base to form a copper acetylide intermediate.[2]
-
Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.[2]
-
Reductive Elimination: The diarylalkyne product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[2]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde.
Materials and Reagents
| Reagent/Material | Formula | M.W. | CAS No. | Supplier | Purity |
| 2-Bromo-5-fluorobenzaldehyde | C₇H₄BrFO | 203.01 | 94569-84-3 | Commercial | >98% |
| 4-Ethynylanisole | C₉H₈O | 132.16 | 768-60-5 | Commercial | >98% |
| Pd(PPh₃)₂Cl₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 13965-03-2 | Commercial | >98% |
| Copper(I) Iodide | CuI | 190.45 | 7681-65-4 | Commercial | >99% |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Commercial | >99.5% |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Commercial | Anhydrous |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Commercial | ACS Grade |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Commercial | ACS Grade |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Commercial | Granular |
| Celite® | 61790-53-2 | Commercial |
Synthetic Procedure
Figure 2: Experimental workflow for the synthesis of the target compound.
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Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-fluorobenzaldehyde (1.0 eq), 4-ethynylanisole (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq), and copper(I) iodide (CuI, 0.025 eq).
-
Solvent Addition and Degassing: Add anhydrous tetrahydrofuran (THF) to the flask. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to ensure anaerobic conditions.[4]
-
Base Addition: Add triethylamine (TEA, 2.0 eq) to the reaction mixture via syringe.[5]
-
Reaction: Stir the reaction mixture at 50°C for 3 hours under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst.[2][5] Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.[2][5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][5]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde as a solid.[2] A typical yield for this reaction is approximately 94%.[6]
Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized 5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde. The following spectroscopic techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the aromatic protons on both rings, and the methoxy group protons. The aldehyde proton should appear as a singlet in the downfield region (around 10 ppm). The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The methoxy group will appear as a singlet around 3.8 ppm.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aldehyde carbonyl carbon (around 190 ppm), the alkynyl carbons, and the aromatic carbons. The carbon atoms attached to fluorine will show coupling (C-F coupling), which is a key diagnostic feature.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, confirming the presence of the fluorine atom in the molecule.
Note: Specific chemical shift values can vary slightly depending on the solvent and instrument used.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[7]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Aldehyde) | ~1700-1680 |
| C≡C (Alkyne) | ~2230-2100 (weak) |
| C-H (Aldehyde) | ~2850 and ~2750 |
| C-O (Ether) | ~1250 |
| C-F | ~1200-1000 |
| Aromatic C=C | ~1600-1450 |
The presence of a strong absorption band around 1690 cm⁻¹ is characteristic of the aldehyde carbonyl group.[8] A weak band in the region of 2200 cm⁻¹ corresponds to the carbon-carbon triple bond of the alkyne.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition.
-
Expected Molecular Ion (M⁺): For C₁₆H₁₁FO₂, the calculated monoisotopic mass is 254.0743 g/mol . The mass spectrum should show a prominent peak corresponding to this mass.
Conclusion
This technical guide has detailed a reliable and efficient method for the synthesis of 5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde via a Sonogashira cross-coupling reaction. The provided experimental protocol, coupled with the mechanistic insights and characterization data, offers a comprehensive resource for researchers in medicinal chemistry and drug discovery. The strategic importance of this fluorinated benzaldehyde derivative as a building block for novel therapeutics underscores the value of a well-documented and reproducible synthetic procedure.[1][9] The successful synthesis and characterization of this compound open avenues for the exploration of new chemical space in the quest for more effective and safer medicines.
References
-
NROChemistry. Sonogashira Coupling. Available from: [Link]
-
Li, J. H., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(5), 6338-6353. Available from: [Link]
-
Silva, T. J. L., et al. (2020). Sonogashira Coupling Reaction of Aryl Derivatives: A Versatile Method for Acetylide Building Blocks. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Available from: [Link]
-
Tolstorozhev, G. B., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states. Optics and Spectroscopy, 113(2), 179-184. Available from: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(22), 4191-4194. Available from: [Link]
-
Serrano-Andrés, L., et al. (2000). Theoretical Analysis of the Electronic Spectra of Benzaldehyde. The Journal of Physical Chemistry A, 104(35), 8191-8199. Available from: [Link]
-
Ayer, W. A., & Lu, P. P. (1994). Benzaldehyde Derivatives from Sarcodontia crocea. Journal of Natural Products, 57(9), 1293-1295. Available from: [Link]
-
Rasch, C. T., et al. (2020). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. IUCrData, 5(8), x200989. Available from: [Link]
-
Singh, R. D., & Thakur, S. N. (1990). Overtone spectroscopy of benzaldehyde. Pramana, 35(3), 261-267. Available from: [Link]
-
Supporting Information. (2014). Chemical Communications, 50, 2330-2333. Available from: [Link]
-
Electronic Supplementary Information. (2016). The Royal Society of Chemistry. Available from: [Link]
- JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules - Google Patents.
-
Krchnak, V., et al. (2012). Flow Chemistry: Sonogashira Coupling. Molecules, 17(5), 5258-5274. Available from: [Link]
-
ResearchGate. Sonogashira coupling reactions of 4-nitrobromobenzene with different... Available from: [Link]
-
Mirjafary, Z., et al. (2010). Synthesis of α-Diketones from Alkylaryl- and Diarylalkynes Using Mercuric Salts. Molecules, 15(3), 1955-1960. Available from: [Link]
-
Li, Y., et al. (2018). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Tetrahedron Letters, 59(1), 75-79. Available from: [Link]
-
Wang, Y., et al. (2019). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Molecules, 24(18), 3326. Available from: [Link]
-
Jumina, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2535-2542. Available from: [Link]
-
Hryshchyshyn, A. I., et al. (2024). Design, Synthesis, and Antitumor Potential of New Thiazole--contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues. Anti-Cancer Agents in Medicinal Chemistry. Available from: [Link]
-
Ghiuș, C.-A., et al. (2020). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Molbank, 2020(3), M1149. Available from: [Link]
-
ResearchGate. (2021). Synthesis of novel azo Schiff base bis[5-(4-methoxyphenylazo)-2-hydroxy -3-methoxy benzaldehyde]-1,2-phenylene diimine. Available from: [Link]
-
León-Galeana, L., & Maldonado, L. Á. (2007). Total Synthesis of 5-(5–Ethenyl-2-Methoxyphenyl)–3-Furancarboxaldehyde and Related Compounds. Natural Product Communications, 2(12), 1934578X0700201. Available from: [Link]
-
Arshad, M., et al. (2009). 2-Fluoro-N-(4-methoxyphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2467. Available from: [Link]
-
Scilit. Regioselective Hydroalkylation and Arylalkylation of Alkynes by Photoredox/Nickel Dual Catalysis: Application and Mechanism. Available from: [Link]
-
Scilit. Catalytic Alkyne Arylation Using Traceless Directing Groups. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. 5 - fluoro - 2 - (4 - Methoxy phenyl) (acetylene) benzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. Design, Synthesis, and Antitumor Potential of New Thiazolecontained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
